5-Fluoro-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a fluorine atom, a methyl group, and a carboxamide group, along with a sulfamoylphenyl ethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of Substituents: The fluorine atom and methyl group are introduced through electrophilic aromatic substitution reactions.
Carboxamide Formation: The carboxamide group is formed by reacting the pyridine derivative with an appropriate amine.
Attachment of the Sulfamoylphenyl Ethyl Side Chain: This step involves the reaction of the pyridine derivative with a sulfamoylphenyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Fluoro-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylpyridine: Similar structure but lacks the carboxamide and sulfamoylphenyl ethyl groups.
4-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide: Similar structure but lacks the fluorine atom.
Uniqueness
5-Fluoro-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the sulfamoylphenyl ethyl side chain provides additional functional groups for interactions with biological targets.
Properties
IUPAC Name |
5-fluoro-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-10-8-14(19-9-13(10)16)15(20)18-7-6-11-2-4-12(5-3-11)23(17,21)22/h2-5,8-9H,6-7H2,1H3,(H,18,20)(H2,17,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKRQJBPFPFFIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.